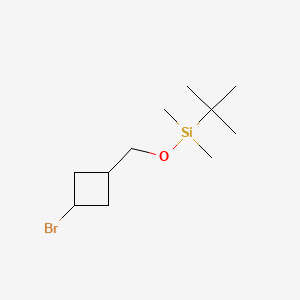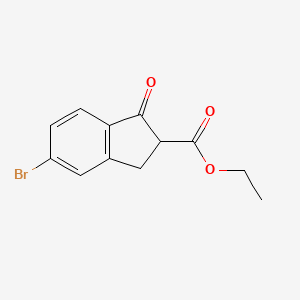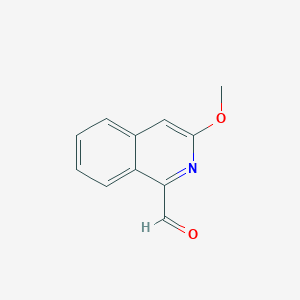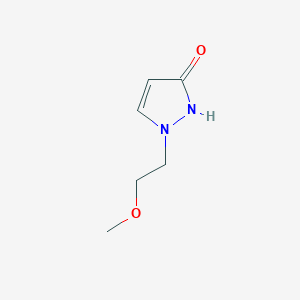
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a halogenated phenol derivative with the molecular formula C7H3ClF3IO2 This compound is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-chloro-2-hydroxy-4-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction is carried out at a controlled temperature to ensure selective iodination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-iodo-5-(trifluoromethoxy)phenol
- 4-Fluoro-3-iodo-5-(trifluoromethoxy)phenol
Uniqueness
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. The combination of chlorine, iodine, and trifluoromethoxy groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H3ClF3IO2 |
|---|---|
Poids moléculaire |
338.45 g/mol |
Nom IUPAC |
5-chloro-2-iodo-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H |
Clé InChI |
HBZSQKQIQUHLMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)







![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)



